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Compound of Interest

Compound Name: 7beta-Hydroxyrutaecarpine

Cat. No.: B190274 Get Quote

CAS Number: 163815-35-8 Molecular Formula: C₁₈H₁₃N₃O₂ Molecular Weight: 303.31 g/mol

This technical guide provides an in-depth overview of 7beta-Hydroxyrutaecarpine, a

quinazoline alkaloid. Due to the limited availability of specific experimental data for this

particular derivative, this document leverages extensive research on its parent compound,

rutaecarpine, and other closely related analogs to infer its potential biological activities,

mechanisms of action, and relevant experimental protocols. This guide is intended for

researchers, scientists, and professionals involved in drug development.

Chemical Identity and Structure
7beta-Hydroxyrutaecarpine is a hydroxylated derivative of rutaecarpine, an alkaloid isolated

from the fruits of Euodia ruticarpa.[1] Its chemical structure is characterized by a pentacyclic

core, with a hydroxyl group at the 7beta position.

Synonyms: (7R)-8,13-Dihydro-7-hydroxy-indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one

Potential Biological Activities
While direct studies on 7beta-Hydroxyrutaecarpine are not widely published, the extensive

body of research on rutaecarpine and its derivatives suggests a range of potential

pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.

[1][2] The introduction of a hydroxyl group can significantly modulate the pharmacokinetic and

pharmacodynamic properties of the parent compound.
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Anti-inflammatory Activity
Rutaecarpine and its derivatives have demonstrated significant anti-inflammatory properties,

primarily through the inhibition of key inflammatory mediators.[2] A primary mechanism of

action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis

of prostaglandins involved in inflammation.[3]

Neuroprotective Effects
Rutaecarpine analogs are being investigated for their potential in the treatment of

neurodegenerative diseases. Their neuroprotective effects are thought to be mediated through

the modulation of various signaling pathways involved in neuronal cell survival and

inflammation.

Antioxidant Activity
The core structure of rutaecarpine suggests inherent antioxidant potential. The presence of a

hydroxyl group in 7beta-Hydroxyrutaecarpine may enhance its ability to scavenge free

radicals, a key factor in cellular damage and various disease pathologies.

Quantitative Data for Rutaecarpine and its
Derivatives
The following tables summarize key quantitative data for rutaecarpine and some of its

derivatives, providing a benchmark for the potential efficacy of 7beta-Hydroxyrutaecarpine.

Table 1: Anti-inflammatory Activity of Rutaecarpine

Compound Assay Target IC₅₀ (µM) Reference

Rutaecarpine
Prostaglandin D₂

Generation
COX-2 0.28 [3]

Rutaecarpine
Prostaglandin D₂

Generation
COX-1 8.7 [3]

Table 2: Antifungal Activity of a Rutaecarpine Derivative
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Compound Fungus EC₅₀ (µg/mL) Reference

Imidazole derivative of

rutaecarpine A1
S. sclerotiorum 2.87 [4]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

studies of rutaecarpine and its derivatives and can be adapted for the evaluation of 7beta-
Hydroxyrutaecarpine.

Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2

enzymes.[5]

Cell Culture: Human COX-2 (hCOX-2) and ovine COX-1 (oCOX-1) are used.

Compound Preparation: The test compound is dissolved in an appropriate solvent (e.g.,

DMSO) and diluted to various concentrations.

Inhibition Assay: A fluorometric COX inhibitor screening assay kit is used. The assay

measures the generation of prostaglandin G2 (PGG2) by the COX enzyme.

Data Analysis: The fluorescence is measured at an excitation/emission of 535/587 nm. The

percentage of inhibition is calculated, and the IC₅₀ value is determined.

Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[6]

Reagent Preparation: A solution of DPPH in methanol is prepared.

Assay Procedure: The test compound at various concentrations is mixed with the DPPH

solution.

Incubation: The mixture is incubated in the dark at room temperature for a specified time

(e.g., 30 minutes).
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Measurement: The absorbance of the solution is measured at a specific wavelength (e.g.,

517 nm).

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is

determined.

This assay measures the scavenging of the ABTS radical cation.[7]

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS

solution with potassium persulfate.

Assay Procedure: The test compound is added to the ABTS•+ solution.

Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a

set incubation period.

Calculation: The percentage of inhibition is calculated, and the results are often expressed

as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways
The anti-inflammatory effects of rutaecarpine and its derivatives are often mediated through the

modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

Rutaecarpine has been shown to inhibit the activation of NF-κB.[8][9]
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Caption: Inferred NF-κB signaling pathway inhibition.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade

involved in inflammation. Rutaecarpine has been observed to modulate the phosphorylation of

key MAPK proteins like p38 and ERK.[8][9]
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Caption: Inferred MAPK signaling pathway modulation.

Experimental Workflow
The following diagram illustrates a general workflow for the initial biological evaluation of a

novel compound like 7beta-Hydroxyrutaecarpine.
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Caption: General workflow for biological evaluation.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b190274?utm_src=pdf-body
https://www.benchchem.com/product/b190274?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7beta-Hydroxyrutaecarpine represents a promising scaffold for the development of novel

therapeutic agents, particularly in the areas of inflammation and neuroprotection. While direct

experimental data for this compound is limited, the extensive research on its parent compound,

rutaecarpine, and other derivatives provides a strong rationale for its further investigation. The

experimental protocols and signaling pathway information provided in this guide offer a solid

foundation for initiating the biological evaluation of 7beta-Hydroxyrutaecarpine. Future

studies should focus on synthesizing this compound and systematically evaluating its activity in

a battery of in vitro and in vivo assays to elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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